KCa Channel Activation: Fenamate Potency Ranking
In inside‑out macro‑patch recordings from rat skeletal muscle, external application of fenamates produced a clear potency sequence: flufenamic acid ≈ niflumic acid >> mefenamic acid [1]. Although these data are for the free acids, the pharmacologically active niflumate anion is identical in the aluminium salt. At 100 µM, niflumic acid increased KCa channel open probability (NPo) by approximately 5‑fold over baseline, while mefenamic acid produced only a 1.5‑fold increase [1]. This establishes that the niflumate moiety is approximately 3‑4 times more potent than mefenamate at KCa channels, providing a structural differentiation point for procurement of the aluminium niflumate salt over aluminium mefenamate.
| Evidence Dimension | KCa channel open probability (NPo) enhancement at 100 µM |
|---|---|
| Target Compound Data | Niflumic acid (free acid) increased NPo by ~5‑fold; potency: niflumic acid ≈ flufenamic acid (at external application) [1] |
| Comparator Or Baseline | Mefenamic acid increased NPo by ~1.5‑fold; potency: flufenamic acid ≈ niflumic acid >> mefenamic acid [1] |
| Quantified Difference | ~3.3‑fold higher KCa channel activation by niflumate vs. mefenamate at equimolar concentration; niflumate equipotent to flufenamate |
| Conditions | Inside‑out macro‑patch recordings; rat skeletal muscle; Ca²⁺ concentration 1–10 µM; external application at 100 µM |
Why This Matters
For research applications targeting ion‑channel modulation, selecting aluminium niflumate ensures KCa channel activation potency equivalent to the strongest fenamate (flufenamate) while its distinct nicotinate scaffold may offer differential selectivity at other targets such as glutamate transporters.
- [1] Duran C, et al. Potentiation of large conductance KCa channels by niflumic, flufenamic, and mefenamic acids. Biophys J. 1994;67(6):2272-2279. View Source
